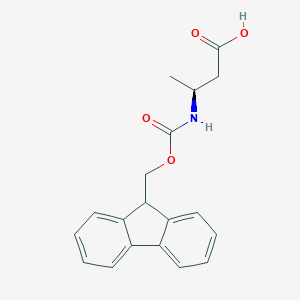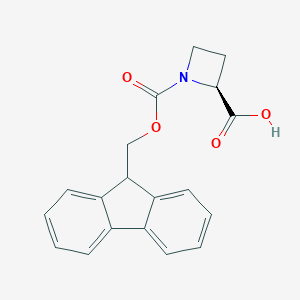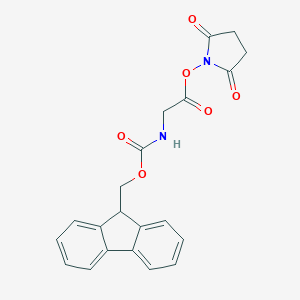
Fmoc-gly-osu
Vue d'ensemble
Description
Fmoc-gly-osu is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques . Glycine is the simplest, and least sterically hindered of the amino acids, which confers a high level of flexibility when incorporated into polypeptides .
Synthesis Analysis
Fmoc-OSu is generally synthesized by reacting Fmoc chloroformate with succinimide in dioxane solvent in the presence of organic bases such as triethylamine . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
Applications De Recherche Scientifique
Peptide Synthesis
- Field : Biochemistry
- Application : Fmoc-Gly-OSu is widely used in peptide synthesis . It serves as an amino acid derivative in the formation of peptide bonds under mild conditions .
- Method : The Fmoc (Fluorenylmethyloxycarbonyl) group is used to protect the amino group during peptide synthesis. The peptide bond formation involves the reaction of the carboxyl group of one amino acid with the amino group of another. Fmoc-Gly-OSu, being an activated ester, readily reacts with the amino group of the other amino acid to form the peptide bond .
- Results : The use of Fmoc-Gly-OSu allows for the efficient formation of peptide bonds, which is crucial in the synthesis of peptides .
Synthesis of Azidopeptides
- Field : Organic Chemistry
- Application : Fmoc-Gly-OSu is used in the synthesis of azidopeptides . Azidopeptides are peptides that contain an azido group, which can be used in click chemistry reactions .
- Method : The synthesis involves the reaction of Fmoc-Gly-OSu with an azido group to form the azidopeptide . The reaction conditions need to be carefully controlled to prevent side reactions .
- Results : The use of Fmoc-Gly-OSu allows for the efficient synthesis of azidopeptides, which can be used in a variety of applications, including the study of protein-protein interactions .
Hydrolysis of Amino Ester
- Field : Green Chemistry
- Application : Fmoc-Gly-OSu is used in the hydrolysis of amino esters . This process is important in the preparation of amino acids for solid-phase peptide synthesis (SPPS) .
- Method : The hydrolysis involves the reaction of Fmoc-Gly-OSu with water in the presence of calcium (II) iodide . The reaction conditions are optimized to achieve high yields .
- Results : The use of Fmoc-Gly-OSu allows for the efficient hydrolysis of amino esters, providing a green and cost-effective method for the preparation of amino acids for SPPS .
Synthesis of Saccharide β-Glycosylamines
- Field : Biochemistry
- Application : Fmoc-Gly-OSu is used in the coupling of saccharide β-glycosylamines for the fractionation of oligosaccharides and formation of neoglycoconjugates .
- Method : The synthesis involves the reaction of Fmoc-Gly-OSu with saccharide β-glycosylamines . The reaction conditions need to be carefully controlled to prevent side reactions .
- Results : The use of Fmoc-Gly-OSu allows for the efficient synthesis of neoglycoconjugates, which can be used in a variety of applications, including the study of carbohydrate-protein interactions .
Synthesis of ADC Linker
- Field : Medicinal Chemistry
- Application : Fmoc-Gly-Gly-OSu, a dipeptide that includes Fmoc-Gly-OSu, is used to synthesize ADC (Antibody-Drug Conjugate) linker .
- Method : The synthesis involves the reaction of Fmoc-Gly-Gly-OSu with other molecules to form the ADC linker . The reaction conditions need to be carefully controlled to prevent side reactions .
- Results : The use of Fmoc-Gly-Gly-OSu allows for the efficient synthesis of ADC linkers, which are crucial in the development of antibody-drug conjugates for targeted drug delivery .
Solid Phase Peptide Synthesis (SPPS)
- Field : Biochemistry
- Application : Fmoc-Gly-OSu is used in Solid Phase Peptide Synthesis (SPPS), a method used to produce peptides . This method is particularly useful when large quantities of a peptide are required, such as for biological tests, NMR structural research, or interaction studies .
- Method : In SPPS, the amino group of the amino acid is protected by the Fmoc group during the synthesis. The peptide bond formation involves the reaction of the carboxyl group of one amino acid with the amino group of another. Fmoc-Gly-OSu, being an activated ester, readily reacts with the amino group of the other amino acid to form the peptide bond .
- Results : The use of Fmoc-Gly-OSu in SPPS allows for the efficient formation of peptide bonds, which is crucial in the synthesis of peptides .
Synthesis of Modified Amino Acids
- Field : Medicinal Chemistry
- Application : Fmoc-Gly-OSu is used in the synthesis of modified amino acids for structure-activity relationship (SAR) studies . These modified amino acids are particularly useful in Solid Phase Peptide Synthesis (SPPS) using the Fmoc strategy .
- Method : The synthesis involves the reaction of Fmoc-Gly-OSu with other molecules to form the modified amino acids . The reaction conditions need to be carefully controlled to prevent side reactions .
- Results : The use of Fmoc-Gly-OSu allows for the efficient synthesis of modified amino acids, which are crucial in the development of new drugs .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c24-18-9-10-19(25)23(18)29-20(26)11-22-21(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJJWLWTGNBBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460014 | |
| Record name | FMOC-GLY-OSU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-gly-osu | |
CAS RN |
113484-74-5 | |
| Record name | FMOC-GLY-OSU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)glycine succinimidyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





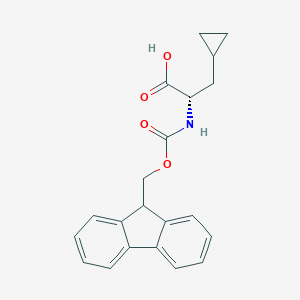





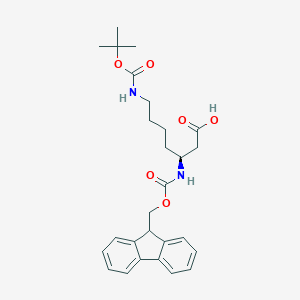
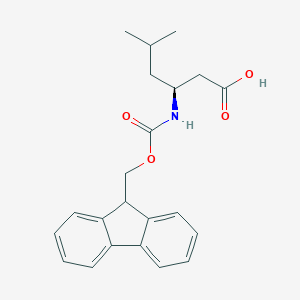
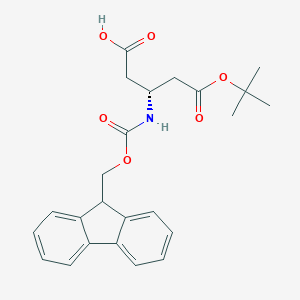
![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)
